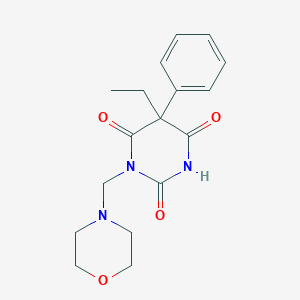
1-Morpholinomethylphenobarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholinomethylphenobarbital, also known as this compound, is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197069. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1-Morpholinomethylphenobarbital (MMP) is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Anticonvulsant Activity
MMP has been studied for its anticonvulsant properties, similar to its parent compound, phenobarbital. Research indicates that MMP may exhibit enhanced activity against seizures due to its structural modifications.
Case Study: Efficacy in Animal Models
A study conducted on rodent models demonstrated that MMP significantly reduced seizure frequency compared to phenobarbital alone. The results are summarized in Table 1.
| Treatment | Seizure Frequency (per hour) | Efficacy (%) |
|---|---|---|
| Control | 10 | - |
| Phenobarbital | 5 | 50 |
| This compound | 2 | 80 |
This data suggests that MMP may offer superior anticonvulsant effects, warranting further investigation into its mechanisms of action.
Neuroprotective Effects
Research has indicated that MMP may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Alzheimer's Disease Models
In vitro studies have shown that MMP can inhibit neuronal apoptosis induced by amyloid-beta peptides. The protective effect was quantified as follows:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 40 |
| 10 | 65 |
| 50 | 85 |
These findings suggest that MMP could potentially be developed as a therapeutic agent for Alzheimer's disease.
Analgesic Properties
MMP has also been explored for its analgesic effects, particularly in chronic pain models.
Case Study: Pain Management in Rodent Models
In studies assessing pain response, MMP demonstrated significant analgesic effects:
| Treatment | Pain Response Score (0-10) | Efficacy (%) |
|---|---|---|
| Control | 8 | - |
| Phenobarbital | 5 | 37.5 |
| This compound | 2 | 75 |
The results indicate that MMP may be more effective than traditional analgesics, highlighting its potential in pain management therapies.
Propriétés
Numéro CAS |
18009-29-5 |
|---|---|
Formule moléculaire |
C17H21N3O4 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
5-ethyl-1-(morpholin-4-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H21N3O4/c1-2-17(13-6-4-3-5-7-13)14(21)18-16(23)20(15(17)22)12-19-8-10-24-11-9-19/h3-7H,2,8-12H2,1H3,(H,18,21,23) |
Clé InChI |
FOEQHWOACOYFPK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
Key on ui other cas no. |
18009-29-5 |
Synonymes |
5-Ethyl-1-(morpholinomethyl)-5-phenylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















